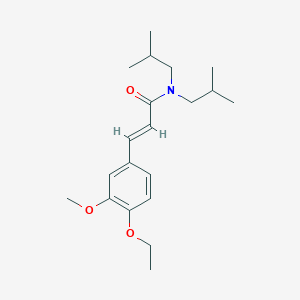![molecular formula C22H19ClF3N3O3S B2583915 1-[(4-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazin CAS No. 344277-92-5](/img/structure/B2583915.png)
1-[(4-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is considered to contribute to the unique physicochemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety .
Wissenschaftliche Forschungsanwendungen
Pflanzenschutz
TFMP-Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Insbesondere Fluazifop-Butylester, das erste auf dem Agrochemikalienmarkt eingeführte TFMP-Derivat, ebnete den Weg für über 20 neue TFMP-haltige Agrochemikalien mit ISO-Gemeinschaftsnamen. Unter diesen Derivaten sticht 2,3-Dichlor-5-(trifluormethyl)-pyridin (2,3,5-DCTF) als chemische Zwischenstufe für mehrere Pflanzenschutzmittel hervor .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie:
- Zulässige Arzneimittel: Fünf pharmazeutische Produkte, die die TFMP-Gruppe enthalten, haben die Marktzulassung erhalten. Diese Verbindungen zeigen vielversprechende therapeutische Anwendungen .
Veterinärmedizinische Verwendung
Zwei Veterinärprodukte enthalten TFMP-Derivate, was ihre Vielseitigkeit in der Tiergesundheitsanwendung unterstreicht .
Chemische Eigenschaften
Die biologischen Wirkungen von TFMP resultieren aus dem Zusammenspiel zwischen dem Fluoratom und der Pyridin-Gruppe. Das Verständnis seiner chemischen Eigenschaften ist entscheidend für die Optimierung seiner Anwendungen .
Zusammenfassend lässt sich sagen, dass TFMP und seine Derivate ein immenses Potenzial in verschiedenen Bereichen haben, vom Pflanzenschutz bis hin zu Pharmazeutika. Mit fortschreitender Forschung erwarten wir, noch mehr neuartige Anwendungen für diese faszinierende Verbindung zu entdecken .
Für detailliertere Informationen können Sie die unten verlinkten Originalforschungsartikel einsehen:
- Synthese und Anwendung von Trifluormethylpyridinen (Masamitsu Tsukamoto et al., J. Pestic. Sci., 2021)
- Effiziente und praktische Route für 3,5-Dichlor-4-(1,1,2,2 …
- 1-[(4-([3-Chlor-5-(trifluormethyl)-2-pyridinyl]oxy)phenyl)sulfonyl]-4-methylpiperazin
Zögern Sie nicht, diese Referenzen für tiefere Einblicke zu erforschen! 😊🌱🔬
Zukünftige Richtungen
It is expected that many novel applications of TFMP derivatives, including “1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine”, will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in various fields, including agrochemical and pharmaceutical industries .
Eigenschaften
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPHPTHLOCVTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2583832.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2583837.png)
![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)



![1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)

![2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B2583846.png)
![4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride](/img/structure/B2583847.png)


![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

